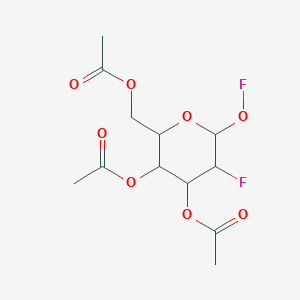
Benzyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside (Bz-Gly-OAc) is a type of sugar molecule that has a wide range of applications in scientific research. It is a useful tool for studying the structure and function of various biological molecules, as well as for developing therapeutics and diagnostics. Bz-Gly-OAc has several unique properties that make it an attractive target for researchers, including its strong binding affinity to proteins and its ability to act as a substrate for enzymes.
Wissenschaftliche Forschungsanwendungen
Practical Synthesis
This compound has been used in the practical synthesis of the 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucosides of Fmoc-serine and Fmoc-threonine and their benzyl esters . The synthesis process involves mercuric bromide-promoted glycosylation of Fmoc-Ser-OBn and Fmoc-Thr-OBn with 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-d-glucopyranosyl chloride in refluxing 1,2-dichloroethane .
Antibacterial Activity
“Benzyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside” exhibits antibacterial activities . This makes it suitable for the development of new drugs or as a research tool for studying the mechanisms of infection .
Antiviral Activity
In addition to its antibacterial properties, this compound also exhibits antiviral activities . This dual functionality enhances its potential as a therapeutic agent in the treatment of various infectious diseases .
Inhibitor of O-linked Glycosylation
This compound has been used as an inhibitor of O-linked glycosylation in a variety of cell lines . This property can be useful in studying the role of glycosylation in cellular processes and disease states .
Inhibition of 2,3 (O)-sialyltransferase
“Benzyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside” has been used to inhibit 2,3 (O)-sialyltransferase . This enzyme is involved in the biosynthesis of sialylated glycoconjugates, which play crucial roles in cell-cell interactions and recognition .
Disruption of Glycoprotein Targeting
This compound has been used to disrupt glycoprotein targeting in HT-29 cells . This can help in understanding the role of glycoproteins in cellular functions and their implications in diseases .
Wirkmechanismus
Target of Action
Benzyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside is a versatile compound widely used in the biomedical industry . .
Mode of Action
It’s known that the compound exhibits antibacterial and antiviral activities , suggesting it interacts with targets that play crucial roles in these types of infections.
Biochemical Pathways
Given its reported antibacterial and antiviral activities , it can be inferred that the compound likely interferes with pathways essential for bacterial and viral replication or survival.
Result of Action
Benzyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside has been reported to exhibit antibacterial and antiviral activities
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Benzyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside can be achieved through a multi-step process involving protection, acetylation, and coupling reactions.", "Starting Materials": ["Benzyl alcohol", "2-acetamido-2-deoxy-D-glucose", "acetic anhydride", "pyridine", "triethylamine", "acetic acid", "HCl", "sodium bicarbonate", "chloroacetyl chloride"], "Reaction": ["1. Protection of the hydroxyl groups in 2-acetamido-2-deoxy-D-glucose using benzyl alcohol and HCl", "2. Acetylation of the protected sugar using acetic anhydride and pyridine", "3. Deprotection of the benzyl group using HCl and sodium bicarbonate", "4. Acetylation of the deprotected sugar using acetic anhydride and pyridine", "5. Chloroacetylation of the acetylated sugar using chloroacetyl chloride and triethylamine", "6. Coupling of the chloroacetylated sugar with the protected glucosamine using triethylamine as a base", "7. Deprotection of the acetyl groups using sodium methoxide in methanol", "8. Purification of the final product using column chromatography"] } | |
CAS-Nummer |
13341-66-3 |
Produktname |
Benzyl 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-β-D-glucopyranoside |
Molekularformel |
C₂₁H₂₇NO₉ |
Molekulargewicht |
437.44 |
Synonyme |
Phenylmethyl 2-(Acetylamino)-2-deoxy-β-D-glucopyranoside 3,4,6-Triacetate; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




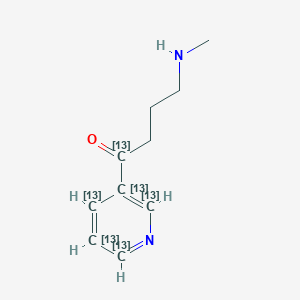
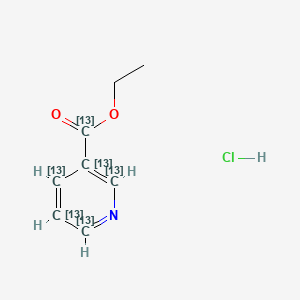
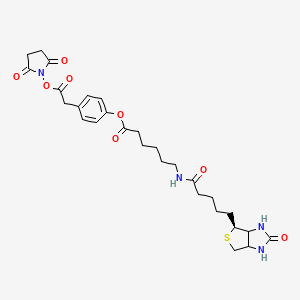
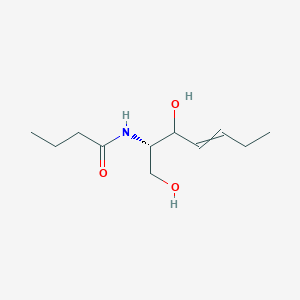




![Ethyl (2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dienoate](/img/structure/B1139839.png)
![(-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol](/img/structure/B1139840.png)
![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-8-(phenylsulfonyl)undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139841.png)

